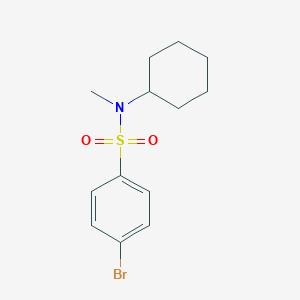
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide, also known as Bromocyclohexylmethylsulfonamide (BCM), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
BCM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, BCM has been investigated for its anti-inflammatory and analgesic properties. In neuroscience, BCM has been used as a tool to study the function of ion channels and their role in synaptic transmission. In materials science, BCM has been used as a building block for the synthesis of novel materials with unique physical and chemical properties.
Mecanismo De Acción
BCM is known to modulate the activity of ion channels, specifically the TRPV1 channel, which is involved in pain sensation and inflammation. BCM has been shown to inhibit the activity of TRPV1 channels, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
BCM has been shown to have anti-inflammatory and analgesic effects in various animal models. In addition, BCM has been shown to reduce the release of pro-inflammatory cytokines and chemokines, indicating its potential as a therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BCM is its ability to selectively inhibit the activity of TRPV1 channels, making it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of BCM is its relatively low potency, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for research on BCM, including the development of more potent analogs, the investigation of its potential as a therapeutic agent for various inflammatory diseases, and the exploration of its applications in materials science. In addition, further studies are needed to fully understand the mechanism of action of BCM and its effects on other ion channels and biological processes.
Conclusion:
In conclusion, BCM is a promising compound with potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. Its ability to selectively modulate the activity of TRPV1 channels makes it a useful tool for studying the role of these channels in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of BCM and its potential as a therapeutic agent for various inflammatory diseases.
Métodos De Síntesis
BCM can be synthesized by reacting N-cyclohexyl-N-methylbenzenesulfonamide with bromine in the presence of a suitable solvent and catalyst. The reaction yields BCM as a white solid with a melting point of 87-89°C.
Propiedades
Fórmula molecular |
C13H18BrNO2S |
|---|---|
Peso molecular |
332.26 g/mol |
Nombre IUPAC |
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18BrNO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6H2,1H3 |
Clave InChI |
AROHWWFAPGKATP-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



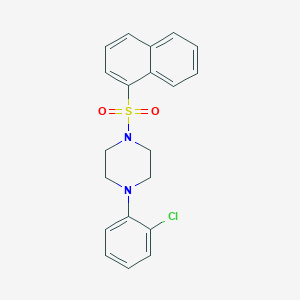
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)
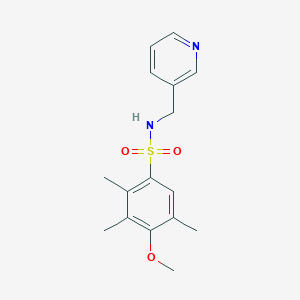
![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)
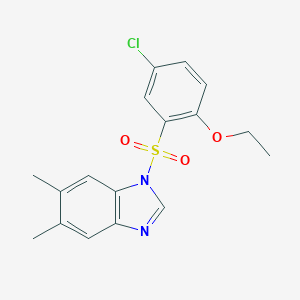
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
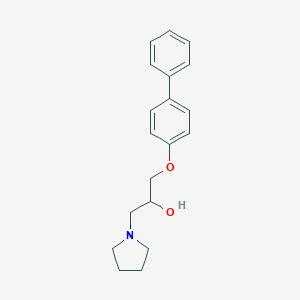
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)
![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)